N'-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-9-11-20(12-10-19)32(29,30)26-15-3-2-4-18(26)13-14-24-21(27)22(28)25-17-7-5-16(23)6-8-17/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCFUMCWYAELJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of phenol to produce 4-chlorophenol.
Synthesis of the Piperidinyl Intermediate: The next step involves the reaction of 4-chlorophenol with piperidine to form the piperidinyl intermediate.
Introduction of the Methoxybenzenesulfonyl Group: The piperidinyl intermediate is then reacted with methoxybenzenesulfonyl chloride under basic conditions to introduce the methoxybenzenesulfonyl group.
Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanediamide under appropriate conditions to form N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Aniline derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including 4-anilidopiperidines , sulfonamide-linked piperidines , and ethanediamide derivatives . Below is a detailed analysis:
Comparison with W-15 and W-18 (Opioid-Related Sulfonamides)
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) features a 2-piperidinylidene core with a 4-chlorophenylsulfonamide group, contrasting with the target compound’s piperidin-2-yl ethyl chain and ethanediamide linker.
- W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) includes a nitro-substituted phenyl group, enhancing electron-withdrawing effects compared to the target compound’s methoxybenzenesulfonyl group. This difference may influence metabolic stability and binding kinetics .
Comparison with Ethanediamide Derivatives
- N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide (): Replaces the 4-chlorophenyl group with a 2-chlorobenzyl moiety and introduces a 4-fluorophenylcarbamoyl substituent on piperidine. The fluorophenyl group may enhance lipophilicity, while the carbamoyl linkage modifies hydrogen-bonding capacity .
- N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide (): Substitutes the sulfonyl group with a 4-methylbenzoyl-piperazine system.
Biological Activity
N'-(4-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound consists of a piperidine moiety, which is known for its diverse biological activities. The presence of the 4-chlorophenyl and 4-methoxybenzenesulfonyl groups enhances its pharmacological profile.
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN3O5S2
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| N'-(4-chlorophenyl)-N-{...} | Salmonella typhi | Moderate to Strong |
| N'-(4-chlorophenyl)-N-{...} | Bacillus subtilis | Moderate |
| N'-(4-chlorophenyl)-N-{...} | Escherichia coli | Weak |
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Specifically, studies have indicated that derivatives can inhibit acetylcholinesterase (AChE) and urease, which are crucial targets in treating conditions like Alzheimer's disease and certain infections .
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | Inhibition Type |
|---|---|---|
| N'-(4-chlorophenyl)-N-{...} | Acetylcholinesterase | Strong Inhibitor |
| N'-(4-chlorophenyl)-N-{...} | Urease | Moderate Inhibitor |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways can vary based on the specific application and context.
Case Studies
- Antiviral Activity : A study on related compounds demonstrated broad-spectrum antiviral effects against HBV, HIV-1, and HCV by enhancing intracellular levels of APOBEC3G, a known inhibitor of viral replication .
- Anticancer Properties : Research has indicated that compounds with similar structures exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
